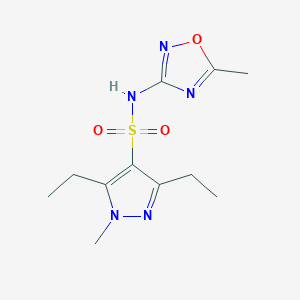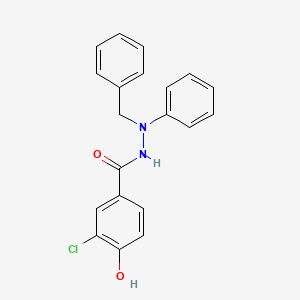
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide, also known as TAK-915, is a novel small molecule that has gained significant interest in recent years due to its potential therapeutic applications.
Wirkmechanismus
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide selectively binds to the GABA A α2/α3 receptor subtypes, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the activity of these receptors, this compound enhances the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. This compound also increases the activity of glutamate, another neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been found to reduce anxiety-like behavior and improve sleep quality in animal models of anxiety and insomnia. This compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is its selectivity for the GABA A α2/α3 receptor subtypes, which allows for more precise targeting of these receptors compared to non-selective GABA A modulators. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
Future research on 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as investigating its potential therapeutic applications in other neurological disorders. Additionally, studies could explore the effects of this compound on other neurotransmitter systems and their interactions with the GABA A α2/α3 receptors. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is synthesized through a multi-step process involving several chemical reactions. The starting material is 5-chloro-2-nitrobenzoic acid, which is first converted to 5-chloro-2-aminobenzoic acid. The amino group is then protected with a benzyl group, followed by a series of reactions to introduce the benzothiophene and sulfonamide moieties. The final step involves deprotection of the benzyl group to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to selectively inhibit the activity of the GABA A α2/α3 receptor subtypes, which are known to be involved in the regulation of cognitive function, anxiety, and sleep. This compound has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-14(5-4-13)18(15,16)11-7-8-6-9(12)2-3-10(8)17-11/h2-3,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGFOHOZNTBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)


![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)